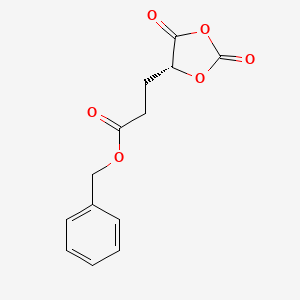

Benzyl (R)-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name for this compound is benzyl 3-[(4R)-2,5-dioxo-1,3-dioxolan-4-yl]propanoate , reflecting its stereochemical configuration and functional groups. The (R)-designation specifies the absolute configuration at the chiral center located at position 4 of the 1,3-dioxolane ring. The name is derived as follows:

- Benzyl : Indicates the phenylmethyl ester group attached to the propanoate moiety.

- 3-[(4R)-2,5-dioxo-1,3-dioxolan-4-yl]propanoate : Describes the propanoate chain linked to the 4-position of the 1,3-dioxolane ring, which contains ketone groups at positions 2 and 5.

The stereochemical assignment is critical for distinguishing this compound from its (S)-enantiomer, which would exhibit different reactivity in asymmetric synthesis.

CAS Registry Numbers and Alternative Identifiers

The compound is registered under CAS No. 2250241-83-7 , a unique identifier for its specific stereoisomer. Alternative identifiers and synonyms include:

- MFCD18251408 : A catalog number used in chemical databases.

- SCHEMBL4415882 : A reference identifier in computational chemistry platforms.

A structurally related compound, benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate (CAS No. 3190-71-4), differs by replacing one oxygen atom in the dioxolane ring with nitrogen, forming a 1,3-oxazolidine system. This substitution alters electronic properties and reactivity, as discussed in Section 1.3.

Structural Relationship to Dioxolane-Based Chiral Auxiliaries

This compound belongs to a class of dioxolane derivatives widely employed as chiral auxiliaries in asymmetric synthesis. Key structural features and comparisons to analogous systems are summarized in Table 1.

Table 1: Structural Comparison of Dioxolane-Based Chiral Auxiliaries

Key Observations :

- Ring Heteroatoms : The target compound’s 1,3-dioxolane ring contains two oxygen atoms, whereas the oxazolidine variant (CAS 3190-71-4) incorporates one nitrogen atom, enhancing its stability under acidic conditions.

- Functional Groups : The 2,5-dioxo groups in the dioxolane ring increase electrophilicity, facilitating nucleophilic substitutions or polymerization reactions. In contrast, the dimethyl and hydroxyphenyl groups in CAS 144256-11-1 limit its reactivity to specific coupling reactions.

- Stereochemical Influence : The (

Properties

CAS No. |

2250241-83-7 |

|---|---|

Molecular Formula |

C13H12O6 |

Molecular Weight |

264.23 g/mol |

IUPAC Name |

benzyl 3-[(4R)-2,5-dioxo-1,3-dioxolan-4-yl]propanoate |

InChI |

InChI=1S/C13H12O6/c14-11(17-8-9-4-2-1-3-5-9)7-6-10-12(15)19-13(16)18-10/h1-5,10H,6-8H2/t10-/m1/s1 |

InChI Key |

GDWAEUQFCYMYBH-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H]2C(=O)OC(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common synthetic route to this compound involves the esterification of the corresponding (R)-3-(2,5-dioxo-1,3-dioxolan-4-yl)propanoic acid with benzyl alcohol. This reaction typically requires:

- Catalysts: Strong acid catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to promote ester bond formation.

- Reaction Conditions: Reflux conditions are employed to drive the reaction to completion, ensuring high conversion rates.

- Solvents: Commonly used solvents include toluene or dichloromethane, which facilitate the removal of water formed during esterification to shift equilibrium toward product formation.

The general reaction scheme can be summarized as:

$$

\text{(R)-3-(2,5-dioxo-1,3-dioxolan-4-yl)propanoic acid} + \text{benzyl alcohol} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}

$$

Industrial Production Methods

In industrial synthesis, continuous flow reactors are often utilized to improve yield, reaction control, and scalability. Key features include:

- Catalyst Use: Acid catalysts such as p-toluenesulfonic acid may be preferred for enhanced selectivity and ease of removal.

- Process Optimization: Continuous removal of water by azeotropic distillation or use of molecular sieves to drive the reaction equilibrium toward ester formation.

- Purification: The crude product is purified by distillation under reduced pressure or recrystallization to obtain high-purity this compound.

Alternative Synthetic Approaches

While esterification is the primary method, alternative approaches include:

- Steglich Esterification: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents under mild conditions to avoid harsh acid catalysis, particularly useful for sensitive substrates.

- Enzymatic Esterification: Lipase-catalyzed esterification in organic solvents, offering stereoselectivity and environmentally friendly conditions, though less common for this compound.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Strong acids preferred for efficient esterification |

| Temperature | Reflux (typically 80–110 °C) | Ensures complete conversion |

| Solvent | Toluene, dichloromethane, or none (neat) | Solvent choice affects reaction rate and separation |

| Reaction Time | 4–24 hours | Dependent on scale and catalyst loading |

| Water Removal | Azeotropic distillation or molecular sieves | Drives equilibrium to product side |

Purification and Characterization

After synthesis, purification methods include:

- Recrystallization: Using solvents such as ethyl acetate or hexane to purify the ester.

- Distillation: Vacuum distillation to separate the product from unreacted starting materials and byproducts.

- Chromatography: Column chromatography for analytical or small-scale purification.

Characterization techniques typically employed:

- NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

- Mass Spectrometry: For molecular weight confirmation.

- Infrared Spectroscopy: To verify ester functional group formation.

- Optical Rotation: To confirm the (R)-configuration of the chiral center.

Comparative Analysis with Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Ring Type | Substituents | Stereochemistry |

|---|---|---|---|---|---|

| This compound | 13822-45-2 | C₁₃H₁₂O₅ | 1,3-dioxolane | 2,5-dioxo, benzyl ester | (R)-configuration |

| Benzyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate | 3190-71-4 | C₁₃H₁₃NO₅ | 1,3-oxazolidine | 2,5-dioxo, benzyl ester | (4S)-configuration |

- The target compound contains a 1,3-dioxolane ring with two ketone groups, which makes it reactive and useful as a monomer or protecting group.

- Compared to the oxazolidine analog, the dioxolane ring has two oxygen atoms, which can influence reactivity and stability under different conditions.

- The stereochemistry (R)-configuration is crucial for the compound's biological and chemical properties.

Research Findings and Notes

- The esterification method using strong acid catalysts under reflux is the most documented and efficient preparation technique.

- Industrial processes favor continuous flow and catalyst optimization to maximize yield and purity.

- Alternative synthetic methods such as Steglich esterification or enzymatic catalysis may be explored for specific applications requiring milder conditions or higher stereoselectivity.

- Purification by recrystallization and distillation remains standard to achieve high-quality material suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and carboxylic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products Formed

Hydrolysis: Benzyl alcohol and ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoic acid.

Reduction: Benzyl ®-3-(2,5-dihydroxy-1,3-dioxolan-4-YL)propanol.

Substitution: Various substituted benzyl derivatives depending on the reaction conditions.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The dioxolan ring and ester functional groups play a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared to three closely related derivatives (Table 1):

| Compound Name | CAS RN | Molecular Formula | Ring Type | Substituents | Stereochemistry |

|---|---|---|---|---|---|

| Benzyl (R)-3-(2,5-dioxo-1,3-dioxolan-4-yl)propanoate | 13822-45-2 | C₁₃H₁₂O₅ | 1,3-dioxolan | 2,5-dioxo, benzyl ester | (R)-configuration |

| Benzyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate | 3190-71-4 | C₁₃H₁₃NO₅ | 1,3-oxazolidine | 2,5-dioxo, benzyl ester | (4S)-configuration |

| (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate | 144256-11-1 | C₁₅H₂₀O₅ | 1,3-dioxolan | 2,2-dimethyl, 4-hydroxyphenylpropanoate | (S)-configuration |

Key Observations :

- Ring Heteroatoms : The target compound contains a 1,3-dioxolan ring (two oxygen atoms), while CAS 3190-71-4 has a 1,3-oxazolidine ring (one oxygen, one nitrogen), which may enhance its stability in acidic conditions .

- Functional Groups: The 2,5-dioxo groups in the target compound and CAS 3190-71-4 increase electrophilicity, making them reactive in polymerization or nucleophilic substitutions. In contrast, CAS 144256-11-1 lacks ketone groups but includes a 4-hydroxyphenyl group, rendering it more suited for phenolic coupling reactions .

- Stereochemistry: The (R)-configuration in the target compound vs.

Physical and Chemical Properties

| Property | Target Compound (13822-45-2) | CAS 3190-71-4 | CAS 144256-11-1 |

|---|---|---|---|

| Melting Point | Not reported | 97–98°C | Not reported |

| Density | Not reported | 1.293 g/cm³ | Not reported |

| Stability | Air-sensitive (inferred) | Degrades upon heating/air | Stable under inert conditions |

| Storage Conditions | Dry, ventilated area | <0°C, inert atmosphere | Ambient (inferred) |

| Molecular Weight | ~263.25 (C₁₃H₁₂O₅) | 263.25 (C₁₃H₁₃NO₅) | 280.32 (C₁₅H₂₀O₅) |

Notes:

- The target compound’s air sensitivity is inferred from its structural similarity to CAS 3190-71-4, which requires inert storage .

- CAS 3190-71-4’s higher melting point (97–98°C) correlates with its crystalline solid form, whereas the target compound’s phase is unspecified .

Target Compound (13822-45-2)

- Reactivity : The 2,5-dioxo-1,3-dioxolan ring undergoes ring-opening reactions under basic or nucleophilic conditions, facilitating its use in polymer synthesis .

- Applications : Likely employed as a chiral building block in pharmaceuticals or biodegradable polymers.

CAS 3190-71-4

- Reactivity : Functions as an N-carboxyanhydride (NCA) , enabling rapid polymerization into polypeptides (e.g., polyglutamic acid derivatives) under mild conditions .

- Applications : Critical in peptide synthesis and drug delivery systems due to its controlled release properties .

CAS 144256-11-1

Biological Activity

Benzyl (R)-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and relevant case studies.

1. Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a dioxolane ring, which is known for its versatility in organic synthesis and biological applications. The structure can be represented as follows:

2. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of benzyl alcohol with appropriate dioxolane derivatives. The process often employs catalysts to enhance yield and selectivity towards the desired enantiomer.

3.1 Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,3-dioxolane structure exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : A series of synthesized 1,3-dioxolanes were tested against various Gram-positive and Gram-negative bacteria. Compounds similar to Benzyl (R)-3-(2,5-dioxo-1,3-dioxolan-4-YL) demonstrated excellent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 625 to 1250 µg/mL for certain derivatives .

- Antifungal Activity : The same studies also reported significant antifungal activity against Candida albicans, with most tested compounds showing effectiveness except for one variant .

The mechanism by which this compound exerts its biological effects is believed to involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.

Case Study 1: Antifungal Screening

In a study published in 2011, a range of dioxolane derivatives were synthesized and screened for antifungal activity against C. albicans. The results indicated that most compounds exhibited potent antifungal effects with low MIC values .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 1 | >1000 | None |

| Compound 2 | 625 | C. albicans |

| Compound 3 | 1250 | S. aureus |

| Compound 4 | 625 | P. aeruginosa |

Case Study 2: Antibacterial Effectiveness

Another research highlighted the antibacterial properties of synthesized dioxolanes against multiple bacterial strains. The findings suggested that structural modifications significantly influenced antibacterial efficacy:

| Bacterial Strain | MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | <500 |

| Pseudomonas aeruginosa | <1000 |

5. Conclusion

This compound represents a promising candidate for further development in antimicrobial therapies due to its demonstrated biological activities. Ongoing research into its mechanisms of action and structural modifications may yield new insights into enhancing its efficacy and broadening its applications in pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.